Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

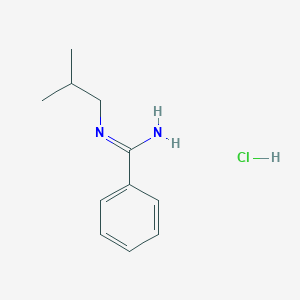

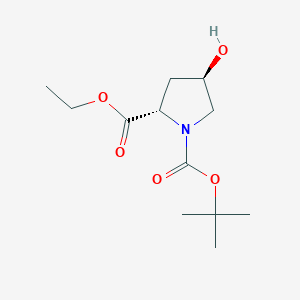

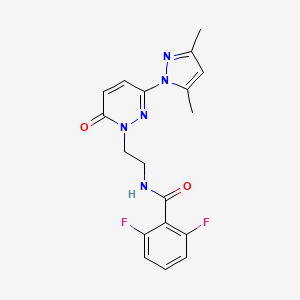

“Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” is a chemical compound. Its empirical formula is C14H16N2O2 . It is a part of a class of compounds known as 1H-pyrazole-5-carboxamides, which have been studied for their potential fungicidal and insecticidal properties .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate”, involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction conditions are usually mild, and the reactions offer broad substrate scope and excellent functional group tolerance .

Molecular Structure Analysis

The molecular structure of “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” is characterized by a pyrazole ring, which makes dihedral angles with the phenyl and toluene rings . The exact angles and other structural details can be determined through techniques such as 1H NMR, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” and similar compounds are diverse. They include reactions catalyzed by metals such as ruthenium and copper . These reactions often involve the formation of new bonds and the cleavage of existing ones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” can be determined through various analytical techniques. For example, its molecular weight is 230.26 . Other properties such as its form (solid) and its SMILES string (COC(=O)c1cc©nn1-c2ccc©cc2) are also known .

科学的研究の応用

Antileishmanial Activity

Pyrazole-bearing compounds, such as Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate, are known for their diverse pharmacological effects, including potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The same study also revealed that the target compounds 14 and 15, which are also hydrazine-coupled pyrazole derivatives, elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This suggests that these compounds could be potential pharmacophores for the preparation of safe and effective antimalarial agents .

Molecular Docking Studies

Molecular docking studies conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This indicates that Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate and its derivatives could be used in the development of new drugs through molecular docking studies .

Versatile Framework in Chemical Industry

Pyrazoles, including Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate, hold a privileged status as versatile frameworks in various sectors of the chemical industry . They are present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Organic Synthesis

Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . This suggests that Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate could be used in the synthesis of complex organic compounds .

Antituberculosis, Antimicrobial, Antifungal, Anti-inflammatory, Anticancer, and Antidiabetic Activities

Pyrazoles and their derivatives have been extensively highlighted for their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This suggests that Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate could potentially be used in the development of drugs for these diseases .

将来の方向性

The future directions for the study of “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” and similar compounds could include further exploration of their biological activities and potential applications as pesticides . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

特性

IUPAC Name |

ethyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)15-16(13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNKYWNWXYXRKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)

![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)

![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)